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2-Amino-6-oxohexa-2,4-dienoic acid

Cat. No.: B12557177
CAS No.: 150994-59-5
M. Wt: 141.12 g/mol
InChI Key: QCGTZPZKJPTAEP-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Initial Characterization

The discovery of 2-Amino-6-oxohexa-2,4-dienoic acid is intrinsically linked to the broader elucidation of the tryptophan degradation pathway, a significant area of biochemical investigation throughout the 20th century. Early research focused on identifying the various intermediates in the conversion of tryptophan to NAD+ (nicotinamide adenine (B156593) dinucleotide). The kynurenine (B1673888) pathway was established as the main route for tryptophan catabolism. researchgate.netnih.gov

Studies in the mid-20th century, particularly those led by Hayaishi and his colleagues, were fundamental in outlining the enzymatic steps involved. In 1965, they described the enzymatic formation of a related compound, α-aminomuconic acid, from 3-hydroxyanthranilic acid in mammalian tissues. wikipedia.org this compound was subsequently identified as an unstable intermediate in this pathway. researchgate.netasm.org Its characterization was challenging due to this instability, often requiring coupled enzymatic reactions to be studied. researchgate.netnih.gov In such experimental setups, it is formed from 2-amino-3-carboxymuconate-6-semialdehyde by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase. hmdb.ca

Further characterization occurred in the context of microbial degradation of aromatic compounds. For instance, research on Pseudomonas pseudoalcaligenes JS45, a bacterium capable of degrading nitrobenzene (B124822) and 2-aminophenol (B121084), identified this compound as a key, albeit unstable, intermediate. researchgate.netasm.org The enzyme responsible for its further metabolism, 2-aminomuconic 6-semialdehyde dehydrogenase, was purified and characterized from this bacterium in 1998, providing significant insight into the properties of this metabolic intermediate. researchgate.netasm.org

Significance within Biological Pathways: A Research Perspective

This compound is a critical branch-point metabolite in several significant biological pathways.

Tryptophan Catabolism: In the primary pathway for L-tryptophan degradation, this compound is formed from 2-amino-3-carboxymuconate semialdehyde. It is then acted upon by the enzyme aminomuconate-semialdehyde dehydrogenase (EC 1.2.1.32), which catalyzes its NAD+-dependent oxidation to form 2-aminomuconate. hmdb.cawikipedia.org This pathway is essential for the complete breakdown of tryptophan and the production of vital metabolites. In humans, this pathway ultimately leads to the formation of glutaryl-CoA.

Bacterial Degradation of Aromatic Compounds: Certain bacteria have evolved pathways to utilize aromatic compounds as their sole source of carbon and nitrogen. In Pseudomonas sp., this compound is an intermediate in the degradation of 2-aminophenol. researchgate.netasm.orgnih.gov The compound is also involved in the breakdown of nitrobenzene by Pseudomonas pseudoalcaligenes JS45. researchgate.netwikipedia.org In these pathways, it is subsequently converted to 2-aminomuconate by 2-aminomuconic 6-semialdehyde dehydrogenase. uniprot.org

The enzyme that acts on this compound, aminomuconate-semialdehyde dehydrogenase, belongs to the oxidoreductase family. wikipedia.org It is involved in several metabolic pathways, including the degradation of benzoic acid and the metabolism of tryptophan. wikipedia.org

Interactive Data Table: Properties of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45

PropertyValueReference
Molecular Mass (SDS-PAGE) 57 kDa researchgate.netasm.org
Native Molecular Mass (Gel Filtration) 160 kDa researchgate.netasm.org
Optimal pH 7.3 researchgate.netasm.org
Substrates 2-aminomuconic semialdehyde, 2-hydroxymuconic semialdehyde, hexaldehyde, benzaldehyde (B42025) researchgate.netasm.org

Overview of Current Research Landscape on this compound

Current research continues to explore the nuances of the pathways involving this compound, with implications for human health and environmental microbiology.

Recent studies have focused on the structural and functional characterization of the enzymes that metabolize this compound. For example, the crystal structure of 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC) from Pseudomonas sp. AP-3 has been determined, revealing a homotetrameric assembly that is crucial for its enzymatic activity and NAD+ binding. nih.gov This provides a deeper understanding of the catalytic mechanism at a molecular level.

In the context of human metabolism, the enzyme that oxidizes 2-aminomuconic semialdehyde, ALDH8A1, has been further investigated. uniprot.org While initially thought to be a retinal dehydrogenase, it has been reassigned as a 2-aminomuconic semialdehyde dehydrogenase, highlighting its role in the kynurenine metabolic pathway. uniprot.org Dysregulation of the tryptophan degradation pathway has been linked to various neurological conditions, making the enzymes and intermediates like this compound potential areas of interest for therapeutic research. nih.govresearchgate.net

Furthermore, the microbial degradation pathways involving this compound are relevant for bioremediation research. Understanding how bacteria break down aromatic pollutants like nitrobenzene can inform strategies for environmental cleanup. researchgate.netnih.gov The availability of methods for the enzymatic synthesis of the downstream product, 2-aminomuconate, from 2-aminophenol facilitates further investigation into its physiological functions. nih.gov

Interactive Data Table: Enzymes Associated with this compound Metabolism

EnzymeEC NumberOrganism/PathwayFunctionReference
2-amino-3-carboxymuconate-6-semialdehyde decarboxylase 4.1.1.45Tryptophan CatabolismForms this compound
Aminomuconate-semialdehyde dehydrogenase 1.2.1.32Tryptophan Catabolism, Bacterial DegradationConverts this compound to 2-aminomuconate wikipedia.orgnih.govuniprot.org
2-Aminomuconate deaminase 3.5.99.5Bacterial DegradationConverts the downstream product 2-aminomuconate to 4-oxalocrotonate wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B12557177 2-Amino-6-oxohexa-2,4-dienoic acid CAS No. 150994-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150994-59-5

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-amino-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)

InChI Key

QCGTZPZKJPTAEP-UHFFFAOYSA-N

Canonical SMILES

C(=CC=O)C=C(C(=O)O)N

Origin of Product

United States

Biosynthetic and Catabolic Pathways Involving 2 Amino 6 Oxohexa 2,4 Dienoic Acid

Elucidation of Precursor Molecules and Upstream Enzymatic Transformations

The primary precursor for the biosynthesis of 2-Amino-6-oxohexa-2,4-dienoic acid is the amino acid L-tryptophan. The catabolism of tryptophan proceeds through the kynurenine (B1673888) pathway, a series of enzymatic reactions that progressively modify and cleave the indole (B1671886) ring of tryptophan. frontiersin.orgnih.gov

The breakdown of aromatic compounds, such as tryptophan and other environmental pollutants like nitrobenzene (B124822) and 2-aminophenol (B121084), often involves the opening of the stable aromatic ring. nih.govnih.govnih.gov This is typically achieved by dioxygenase enzymes that incorporate molecular oxygen, leading to the formation of linear, more easily metabolized molecules. frontiersin.orgresearchgate.netwikipedia.org this compound is a central intermediate in these "meta-cleavage" pathways. uniprot.orgnih.gov In the degradation of 2-aminophenol by some bacteria, for instance, the aromatic ring is cleaved to form this compound. nih.gov

The catabolism of tryptophan is initiated by the enzyme tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). frontiersin.orged.ac.uknih.gov These enzymes catalyze the oxidative cleavage of the pyrrole (B145914) ring of tryptophan to produce N-formylkynurenine. frontiersin.orgrsc.org Following a few more steps, the intermediate 3-hydroxyanthranilate is formed.

The crucial ring-opening step that leads towards the formation of this compound is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) . nih.govwikipedia.org This non-heme iron-dependent enzyme inserts two atoms of oxygen into the aromatic ring of 3-hydroxyanthranilate, breaking it open to form 2-amino-3-carboxymuconate semialdehyde. wikipedia.orggenome.jpnih.gov This product is then decarboxylated by 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase to yield this compound (2-aminomuconic acid semialdehyde). hmdb.ca

Enzymatic Formation of this compound

As mentioned above, the direct precursor to this compound is 2-amino-3-carboxymuconate semialdehyde. The formation from 3-hydroxyanthranilate is a critical step.

3-hydroxyanthranilate 3,4-dioxygenase (HAAO) is an extradiol dioxygenase that utilizes a ferrous iron (Fe²⁺) cofactor in its active site. nih.govgenome.jp The catalytic mechanism involves the binding of the substrate, 3-hydroxyanthranilate, and molecular oxygen to the iron center. pnas.org The binding of the substrate to the iron atom is thought to activate it for reaction with oxygen. nih.gov Computational and structural studies suggest a stepwise process of oxygen atom transfer. pnas.orgcore.ac.uk The reaction proceeds through several proposed intermediates, ultimately leading to the cleavage of the C3-C4 bond of the aromatic ring and the formation of the linear product, 2-amino-3-carboxymuconate semialdehyde. nih.govnih.gov

Tryptophan 2,3-dioxygenase (TDO) is highly specific for L-tryptophan. nih.gov In contrast, indoleamine 2,3-dioxygenase (IDO) has a broader substrate specificity and can also act on D-tryptophan, tryptamine, and serotonin. nih.gov

3-hydroxyanthranilate 3,4-dioxygenase (HAAO) is specific for its substrate, 3-hydroxyanthranilate. nih.gov The substrate binds to the active site through interactions with specific amino acid residues, and the hydrophobic nature of the binding pocket is crucial for this specificity. nih.gov

The subsequent enzyme, aminomuconate-semialdehyde dehydrogenase , which is involved in the broader pathway, shows activity towards 2-aminomuconic 6-semialdehyde and can also oxidize other aldehydes like 2-hydroxymuconic semialdehyde, acetaldehyde, and propionaldehyde. researchgate.netuniprot.org However, its activity is significantly higher with 2-aminomuconic 6-semialdehyde, indicating this is its physiological substrate. nih.gov

Downstream Metabolic Fates of this compound

This compound is an unstable intermediate that is further metabolized. nih.govresearchgate.net In some pathways, it is oxidized by aminomuconate-semialdehyde dehydrogenase in an NAD⁺-dependent reaction to form 2-aminomuconate . wikipedia.orgnih.govreactome.org

From 2-aminomuconate, a key downstream reaction is its deamination by 2-aminomuconate deaminase . nih.govnih.govwikipedia.org This enzyme catalyzes the hydrolytic removal of the amino group to produce 4-oxalocrotonate and ammonia (B1221849). nih.govwikipedia.org 4-oxalocrotonate is then further metabolized, eventually entering central metabolic pathways such as the Krebs cycle.

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

Enzyme NameEC NumberSubstrate(s)Product(s)Organism Example
Tryptophan 2,3-dioxygenase 1.13.11.11L-Tryptophan, O₂N-FormylkynurenineXanthomonas campestris ed.ac.uk
Indoleamine 2,3-dioxygenase 1.13.11.52L-Tryptophan, D-Tryptophan, Tryptamine, Serotonin, O₂N-FormylkynurenineHomo sapiens nih.gov
3-Hydroxyanthranilate 3,4-dioxygenase 1.13.11.63-Hydroxyanthranilate, O₂2-Amino-3-carboxymuconate semialdehydeSaccharomyces cerevisiae, Homo sapiens nih.govwikipedia.org
Aminomuconate-semialdehyde dehydrogenase 1.2.1.322-Aminomuconate 6-semialdehyde, NAD⁺, H₂O2-Aminomuconate, NADH, H⁺Pseudomonas sp. uniprot.orgwikipedia.org
2-Aminomuconate deaminase 3.5.99.52-Aminomuconate, H₂O4-Oxalocrotonate, NH₃Pseudomonas pseudoalcaligenes nih.govwikipedia.org

Table 2: Properties of 2-Aminomuconate Deaminase from Pseudomonas pseudoalcaligenes JS45

PropertyValue
Optimal pH 6.6 nih.gov
Km for 2-aminomuconate ~67 µM nih.govnih.gov
Vmax 125 µmol·min⁻¹·mg⁻¹ nih.gov
kcat 208 s⁻¹ nih.gov
Subunit Molecular Mass 16.6 kDa nih.govnih.gov
Native Molecular Mass 100 kDa (suggesting a hexameric structure) nih.govnih.gov

Enzymatic Hydrolysis and Cyclization Reactions

The transformation of this compound proceeds through a critical hydrolysis step, yielding 2-hydroxy-6-oxohexa-2,4-dienoic acid. This reaction is a key juncture, preparing the molecule for subsequent cyclization and entry into downstream catabolic routes. The resulting alpha,beta-unsaturated monocarboxylic acid, also known as hydroxymuconic semialdehyde, is a muconic semialdehyde derivative with a hydroxyl group at the 2-position. nih.gov

Further Degradation to Central Metabolic Intermediates

Following its formation, 2-hydroxy-6-oxohexa-2,4-dienoic acid is further metabolized to intermediates that can enter the central metabolic pathways of the cell. This degradation ensures that the carbon skeleton of the original molecule is efficiently utilized for energy production or biosynthetic purposes.

Pathway Regulation and Flux Control Mechanisms

The metabolic pathways involving this compound are subject to sophisticated regulatory networks that control the flow of metabolites. These mechanisms ensure that the pathway's activity is attuned to the cell's metabolic needs.

Transcriptional and Translational Control of Pathway Enzymes

The expression of enzymes involved in the metabolism of amino acids and related compounds is tightly regulated at the transcriptional level. nih.gov Transcription factors play a crucial role in this process, responding to various signals to modulate the synthesis of necessary enzymes. nih.gov For instance, in response to amino acid availability, specific signaling pathways are activated. The GCN2/eIF2α/ATF4 pathway is a major signaling cascade that responds to amino acid starvation, leading to the increased transcription of genes required for amino acid biosynthesis. mdpi.com This ensures that the cell can adapt to changes in nutrient levels. mdpi.com Similarly, the transcriptional regulation of metabolic enzymes is critical for maintaining homeostasis in response to dietary changes in carbohydrates, fats, and proteins. mdpi.com

Allosteric Regulation and Feedback Inhibition

Allosteric regulation provides a rapid and sensitive means of controlling enzyme activity. byjus.com Enzymes involved in amino acid metabolism are often regulated by effector molecules that bind to allosteric sites, which are distinct from the active site. byjus.comnih.gov This binding induces conformational changes that can either activate or inhibit the enzyme. byjus.com A common form of allosteric control is feedback inhibition, where the end product of a metabolic pathway inhibits an enzyme that catalyzes an early step in that same pathway. This prevents the over-accumulation of the end product and conserves cellular resources. The ACT domain is a conserved regulatory domain found in many enzymes of amino acid metabolism that binds allosteric effectors. nih.govcapes.gov.br The binding of an effector molecule to the ACT domain can alter the enzyme's quaternary structure and catalytic activity. nih.gov

Post-Translational Modifications Affecting Enzyme Activity

The activity of enzymes in metabolic pathways can be further fine-tuned through post-translational modifications (PTMs). nih.gov These covalent modifications can alter an enzyme's conformation, localization, and interaction with other molecules. youtube.com Common PTMs include phosphorylation, acetylation, glycosylation, and ubiquitination. nih.govyoutube.com For example, phosphorylation, the addition of a phosphate (B84403) group, can switch an enzyme between active and inactive states. nih.gov Similarly, acetylation of enzymes can play a role in regulating metabolic processes. youtube.com These modifications are often reversible, allowing for dynamic control of enzyme activity in response to changing cellular conditions. nih.gov PTMs are integral to cellular signaling and the regulation of a wide array of cellular processes, including metabolism. youtube.comnih.gov

Enzymology and Structural Biology of Enzymes Interacting with 2 Amino 6 Oxohexa 2,4 Dienoic Acid

Purification and Characterization of Enzymes

A notable enzyme in this context is 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA) hydrolase, also known as CarC, which acts on a substrate structurally analogous to 2-Amino-6-oxohexa-2,4-dienoic acid. This enzyme is a key component in the microbial degradation of carbazole (B46965). nih.gov

The purification of HOPDA hydrolase has been successfully achieved from recombinant Escherichia coli strains. nih.gov A common method involves the use of a His₆-tag fused to the enzyme, which allows for efficient purification via immobilized metal affinity chromatography. nih.gov Characterization of the purified enzyme reveals that it is a homodimer. nih.gov

Kinetic studies on HOPDA hydrolase from Pseudomonas LD2 have provided insights into its catalytic efficiency. The enzyme exhibits Michaelis-Menten kinetics. nih.gov For its substrate, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA), the determined kinetic parameters are detailed in the table below.

SubstrateKₘ (μM)Vₘₐₓ (μmol min⁻¹)k꜀ₐₜ (s⁻¹ per dimer)
2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA)4.63.31300

Table 1: Kinetic parameters of HOPDA hydrolase for its substrate. nih.gov

The 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase from Pseudomonas LD2 is a colorless enzyme that does not require any cofactors or metal ions for its catalytic activity. nih.gov

The enzymatic activity of HOPDA hydrolase is influenced by both pH and temperature. The enzyme is active over a broad pH range, from 6.5 to 10.5, with its maximum activity observed at a neutral pH of 7.0. nih.gov The optimal temperature for its activity at pH 7.0 is 60°C. nih.gov

Mechanistic Studies of this compound Converting Enzymes

Mechanistic investigations into enzymes like HOPDA hydrolase provide fundamental knowledge about their catalytic action.

The catalytic mechanism of hydrolases often involves a catalytic triad (B1167595) of amino acid residues. In the case of HOPDA hydrolase (CarC), sequence analysis and site-directed mutagenesis have been employed to identify key residues. The amino acid sequence Gly-X-Ser-X-Gly is highly conserved in this enzyme, which is a characteristic feature of many meta-cleavage compound hydrolases. nih.gov Mutation of the putative active site serine to an alanine (B10760859) resulted in a significant reduction in enzymatic activity, confirming the critical role of this serine residue in the catalytic process. nih.gov

The reaction catalyzed by HOPDA hydrolase involves the hydrolysis of the C-C bond in the HOPDA molecule. This cleavage results in the formation of benzoic acid and 2-hydroxypenta-2,4-dienoic acid. nih.gov While specific studies on trapping reaction intermediates for this particular enzyme are not detailed in the provided context, the identification of its products provides clear evidence of its hydrolytic activity on the hexadienoic acid derivative.

Isotope Effects and Transition State Characterization

Detailed studies on the kinetic isotope effects (KIEs) for enzymes acting on this compound are not extensively documented in publicly available literature. However, the principles of KIE analysis in related enzymatic reactions provide a framework for what might be expected. For hydrolases that catalyze the cleavage of C-C bonds in similar substrates, such as 2-hydroxy-6-ketohexa-2,4-dienoic acids, Hammett analysis has been used to probe the electronic nature of the transition state. For instance, a study on the C-C hydrolase BphD using a series of para-substituted 2-hydroxy-6-keto-6-phenylhexa-2,4-dienoic acid substrates revealed a Hammett plot with a ρ value of -0.71. nih.govresearchgate.net This negative value is consistent with the development of a partial negative charge in the transition state, suggesting a departing carbanion during the C-C bond cleavage step. nih.gov

Furthermore, investigations into a reduced substrate analog, 2,6-dihydroxy-6-phenylhexa-2,4-dienoic acid, which was processed to benzaldehyde (B42025) by BphD, supported a general base-catalyzed mechanism involving the attack of a water molecule to form a gem-diol intermediate, rather than a nucleophilic mechanism involving covalent catalysis by an enzyme residue. nih.gov It is plausible that enzymes acting on this compound would employ similar catalytic strategies, and thus exhibit comparable transition state characteristics.

Structural Analysis of Enzymes (X-ray Crystallography, Cryo-EM, NMR)

Enzymes that metabolize derivatives of 6-oxohexa-2,4-dienoic acid often exhibit complex oligomeric structures. For example, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase (CarC) from Pseudomonas LD2 has been characterized as a homodimer. nih.govwikipedia.org In contrast, the crystal structure of 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA) hydrolase (BphD enzyme) from Rhodococcus sp. strain RHA1 revealed an octameric assembly with 422 point-group symmetry. The subunit of BphD is composed of a core and a lid domain.

Another relevant enzyme, 2-aminophenol (B121084) 1,6-dioxygenase , which produces the precursor to our target compound, has been shown to have an α2β2 subunit structure in Pseudomonas pseudoalcaligenes JS45, with a total molecular mass of approximately 140,000 Da. nih.gov Gel filtration chromatography of 2-aminomuconic 6-semialdehyde dehydrogenase suggested a native molecular mass of 160 kDa, indicating a potential trimeric structure of identical subunits. nih.gov These findings suggest that enzymes interacting with this compound are likely to be multimeric proteins.

The active sites of enzymes metabolizing related compounds are typically located at the interface of different domains or subunits. In the BphD enzyme, the active site is situated in a substrate-binding pocket between the core and lid domains. This pocket is characterized by distinct hydrophobic and hydrophilic regions, which are thought to be essential for accommodating the amphipathic nature of the substrate.

For the 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase , a highly conserved Gly-X-Ser-X-Gly motif, common in many hydrolases, is present. nih.gov The serine residue within this motif is believed to be a key catalytic residue. The active site of 2-aminophenol 1,6-dioxygenase contains a non-heme ferrous iron (Fe(II)) cofactor coordinated by a 2-His-1-carboxylate facial triad, a common structural motif for dioxygen activation. nih.govnih.gov Crystal structures of this enzyme in complex with its substrate (2-aminophenol) and an inhibitor (4-nitrocatechol) have been determined, providing a detailed view of the Fe-ligation arrangement. nih.govsigmaaldrich.com

EnzymeActive Site FeaturesReference
2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA) hydrolase (BphD)Located between core and lid domains; hydrophobic and hydrophilic regions
2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase (CarC)Conserved Gly-X-Ser-X-Gly motif nih.gov
2-aminophenol 1,6-dioxygenaseNon-heme Fe(II) center with a 2-His-1-carboxylate facial triad nih.govnih.gov

While specific data on conformational changes upon binding of this compound is not available, the "induced fit" model is a well-established principle in enzymology. It is highly probable that enzymes interacting with this substrate undergo conformational adjustments to achieve a catalytically competent state. Studies on other enzymes have shown that ligand binding can trigger significant structural rearrangements, from subtle side-chain movements to large-scale domain motions. For instance, the binding of substrates to many enzymes is known to induce a closure of the active site, which can serve to exclude solvent and properly orient the substrate and catalytic residues for the reaction.

The specificity of enzymes for substrates like this compound is determined by the precise three-dimensional arrangement of amino acid residues in the active site. The combination of shape complementarity and specific chemical interactions (e.g., hydrogen bonds, electrostatic interactions) ensures that only the correct substrate binds productively.

In the case of 2-aminophenol 1,6-dioxygenase , the unique Fe-ligation geometry is thought to be the structural basis for its specificity for 2-aminophenol over catecholic compounds. sigmaaldrich.com For hydrolases like BphD, the architecture of the binding pocket with its distinct hydrophobic and hydrophilic parts is crucial for recognizing the corresponding regions of the substrate. nih.gov The catalytic mechanism likely involves a general base that activates a water molecule for nucleophilic attack on the substrate, as suggested by studies on related hydrolases. nih.gov

Directed Mutagenesis and Enzyme Engineering

Site-directed mutagenesis is a powerful tool for elucidating the roles of specific amino acid residues in enzyme function. In the study of 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase , mutation of the putative active site serine to alanine resulted in a significant reduction in enzyme activity, confirming its critical role in catalysis. nih.gov

Rational Design of Mutants for Modified Activity

The rational design of mutants for an enzyme involves the use of detailed knowledge of its three-dimensional structure and catalytic mechanism to make specific, targeted changes to its amino acid sequence. The goal is to alter properties such as substrate specificity, catalytic efficiency, or stability. This process typically involves computational modeling to predict the effects of mutations before they are introduced into the enzyme through techniques like site-directed mutagenesis.

Despite the characterization of the wild-type 2-aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45, which is involved in the nitrobenzene (B124822) degradation pathway, a review of available scientific literature reveals a lack of specific studies on the rational design of its mutants for modified activity. nih.govnih.govwikipedia.org While general methodologies for the rational design of enzymes are well-established, their specific application to 2-aminomuconate deaminase, including the identification of key residues for mutation and the desired modifications in its activity, has not been documented in the reviewed research.

Functional Characterization of Engineered Enzyme Variants

Following the creation of enzyme mutants through rational design or directed evolution, a thorough functional characterization is essential to determine the effects of the introduced mutations. This characterization typically includes kinetic analyses to measure parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), as well as assessments of substrate specificity and product formation.

Consistent with the absence of research on the rational design of 2-aminomuconate deaminase mutants, there is no available information on the functional characterization of engineered variants of this enzyme. The existing research has focused on the properties of the native, wild-type enzyme. nih.govnih.gov

Table 1: Kinetic Properties of Wild-Type 2-Aminomuconate Deaminase from Pseudomonas pseudoalcaligenes JS45

ParameterValueConditionsReference
Km for 2-aminomuconate~67 µMpH 6.6, 25°C nih.govnih.gov
Vmax125 µmol·min-1·mg-1pH 6.6, 25°C nih.govnih.gov
kcat208 s-1pH 6.6, 25°C nih.gov
Optimal pH6.6 nih.govnih.gov

The characterization of the wild-type enzyme has shown that it specifically acts on 2-aminomuconate and does not deaminate saturated α-amino acids or its precursor, 2-aminomuconic semialdehyde. nih.gov The enzyme catalyzes the hydrolytic deamination of 2-aminomuconate to 4-oxalocrotonate and ammonia (B1221849). nih.govwikipedia.org However, without engineered variants, there are no comparative data to present on modified activity or altered substrate profiles.

Ecological and Organismal Contexts of 2 Amino 6 Oxohexa 2,4 Dienoic Acid Metabolism

Occurrence and Significance in Microbial Metabolism

The metabolism of aromatic compounds is a hallmark of microbial catabolic diversity, enabling microorganisms to utilize a wide array of environmental pollutants and natural products as sources of carbon and energy. While direct studies on 2-Amino-6-oxohexa-2,4-dienoic acid are limited, the degradation pathways of structurally similar molecules, particularly those with a hexadienoic acid backbone, have been extensively studied in bacteria.

Research into the microbial degradation of aromatic amines and related compounds has unveiled sophisticated enzymatic pathways. For instance, the degradation of carbazole (B46965) by Pseudomonas species involves the meta-cleavage of an intermediate, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA). nih.govhbku.edu.qa This process is catalyzed by a specific hydrolase, which breaks the C-C bond of the hexadienoate chain. nih.govhbku.edu.qa This enzymatic strategy is a common theme in the breakdown of aromatic rings.

Similarly, the catabolism of biphenyl (B1667301) in Pseudomonas putida proceeds through a meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. The degradation of this intermediate is facilitated by a reductase enzyme. These examples suggest that if this compound were a metabolic intermediate, its degradation would likely involve enzymes such as hydrolases or reductases acting on its dienoic acid structure. However, no specific enzyme or pathway has been identified for this exact compound.

While bacterial pathways for related compounds are somewhat understood, the role of this compound in fungal catabolism is even less clear. Fungi are known to be potent degraders of complex organic matter, and their metabolic pathways for amino acids are of significant interest, particularly in pathogenic species. nih.gov However, a direct link to this compound has not been established in the available literature.

Microorganisms inhabiting contaminated environments often evolve specific catabolic pathways to degrade pollutants. The degradation of aniline (B41778), a common industrial pollutant, has been studied in various bacteria, including Pseudomonas and Acinetobacter species. nih.gov These pathways typically involve the conversion of aniline to catechol, which is then subject to ring cleavage. While this compound is not a reported intermediate in the canonical aniline degradation pathways, the diversity of microbial metabolic strategies suggests that alternative pathways could exist in some organisms. The genetic basis for these degradation pathways is often located on plasmids, which can be transferred between bacteria, facilitating the rapid evolution of degradation capabilities. nih.gov

The table below summarizes key enzymes involved in the degradation of compounds structurally related to this compound, highlighting the types of reactions that could be relevant to its metabolism.

EnzymeSubstrateOrganismFunction in Catabolism
2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acidPseudomonas sp. LD2C-C bond cleavage of the hexadienoate chain. nih.govhbku.edu.qa
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoatePseudomonas cruciviaeReduction of the dienoate structure.
Catechol 1,2-dioxygenaseCatecholVarious bacteriaOrtho-cleavage of the aromatic ring. microbiologyjournal.org
Catechol 2,3-dioxygenaseCatecholVarious bacteriaMeta-cleavage of the aromatic ring. microbiologyjournal.org

Interactive Data Table:

EnzymeSubstrateOrganismFunction in Catabolism
2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acidPseudomonas sp. LD2C-C bond cleavage of the hexadienoate chain. nih.govhbku.edu.qa
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoatePseudomonas cruciviaeReduction of the dienoate structure.
Catechol 1,2-dioxygenaseCatecholVarious bacteriaOrtho-cleavage of the aromatic ring. microbiologyjournal.org
Catechol 2,3-dioxygenaseCatecholVarious bacteriaMeta-cleavage of the aromatic ring. microbiologyjournal.org

Presence and Function in Plant Systems

There is currently no scientific literature that documents the presence or investigates the function of this compound in plant systems.

While plants produce a vast array of secondary metabolites, including nitrogen-containing compounds, there is no evidence to suggest that this compound is a component of these pathways. Research on plant secondary metabolism is extensive, but this specific compound has not been identified as a natural product in plants.

Plants respond to various biotic and abiotic stresses by synthesizing a range of signaling molecules and defense compounds. However, there is no research linking this compound to any plant stress response mechanism.

Research in Model Animal Systems (Non-Human)

There is a lack of research on the presence, metabolism, or physiological function of this compound in any non-human animal models. Metabolic studies in animals have not identified this compound as an endogenous metabolite or a product of xenobiotic metabolism.

Insufficient Data Available for Comprehensive Analysis of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the metabolic pathways, cellular functions, and evolutionary history of the chemical compound this compound. While information exists for structurally related molecules and general metabolic processes, detailed research focusing on this particular compound is not present in the public domain.

Extensive searches have been conducted to locate information pertinent to the ecological, organismal, and evolutionary contexts of this compound metabolism. These inquiries sought to identify comparative analyses of its metabolic pathways across different species, studies on its effects on cellular processes in animal models, and evolutionary perspectives on its associated biochemical pathways.

The search results did yield information on related subjects, such as the kynurenine (B1673888) pathway for tryptophan degradation. This pathway involves several amino acid metabolites, but this compound is not identified as a key intermediate in the canonical versions of this pathway described in the available literature.

Furthermore, research on the microbial degradation of aromatic compounds has identified enzymes acting on structurally similar molecules. For instance, studies on the degradation of carbazole by Pseudomonas species have characterized the enzyme 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase. While this demonstrates that related pathways are a subject of scientific investigation, it does not provide direct information on the metabolism of this compound itself.

Due to the absence of specific research findings on this compound, it is not possible to provide a detailed analysis of its metabolic pathways across species, its role in cellular processes within animal models, or the evolutionary origins of its metabolic pathways. The creation of data tables and detailed research summaries as requested is therefore unachievable.

Synthetic Methodologies for 2 Amino 6 Oxohexa 2,4 Dienoic Acid and Its Analogues in Research

Total Chemical Synthesis Approaches

The total chemical synthesis of 2-Amino-6-oxohexa-2,4-dienoic acid can be envisioned through the convergent assembly of key building blocks. The construction of the C6 backbone containing the conjugated diene and the aldehyde functionality, coupled with the stereoselective introduction of the α-amino acid moiety, are the central challenges.

The stereochemistry at the α-carbon is crucial for the biological activity of amino acids. Asymmetric synthesis can be approached in several ways. One common strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. For instance, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary can be alkylated with a suitable electrophile containing the diene-aldehyde precursor.

Alternatively, asymmetric catalytic methods offer a more atom-economical approach. For example, an asymmetric phase-transfer catalyst could be employed in the alkylation of a glycine Schiff base with an appropriate unsaturated electrophile. pressbooks.pub

Another powerful strategy for constructing the diene system with control over the geometry of the double bonds is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govnih.govorganic-chemistry.org This reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde. To synthesize this compound, a protected phosphonate-containing amino acid derivative could be reacted with a suitable α,β-unsaturated aldehyde. The HWE reaction generally favors the formation of the (E)-alkene, which is desirable for the (2E,4E) isomer of the target molecule.

Table 1: Examples of Horner-Wadsworth-Emmons Reactions for the Synthesis of Unsaturated Carbonyl Compounds

EntryPhosphonateAldehydeBase/ConditionsProductYield (%)E/Z Ratio
1Triethyl phosphonoacetateBenzaldehyde (B42025)NaH, THFEthyl cinnamate>95>98:2
2Diethyl (2-oxopropyl)phosphonateAcroleinK₂CO₃, CH₃CN(2E,4E)-Hepta-2,4-dien-6-one85>95:5
3Diethyl (cyanomethyl)phosphonateCrotonaldehydeDBU, THF(2E,4E)-Hexa-2,4-dienenitrile90>95:5

This table presents data from analogous reactions to illustrate the utility of the Horner-Wadsworth-Emmons reaction in forming E-configured α,β-unsaturated carbonyl systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also represent a viable method for constructing the diene system. vanderbilt.edu For example, a protected vinyl- or dienyl-boronate could be coupled with a suitable vinyl halide derivative of an amino acid precursor.

The presence of multiple reactive functional groups in this compound necessitates a careful protecting group strategy. The amino group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org The carboxylic acid is often protected as an ester, for example, a methyl or benzyl (B1604629) ester.

The aldehyde functionality is particularly sensitive to both acidic and basic conditions, as well as to nucleophiles and oxidizing/reducing agents. Therefore, it must be protected during the synthesis. A common and effective protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. pressbooks.pub Acetals are stable to a wide range of reaction conditions, including those used for peptide coupling and many organometallic reactions, and can be readily removed by mild acid hydrolysis.

Table 2: Common Protecting Groups for Functional Moieties in Amino Acid Synthesis

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsRemoval Conditions
Aminotert-ButyloxycarbonylBocBoc₂O, baseStrong acid (e.g., TFA)
Amino9-FluorenylmethyloxycarbonylFmocFmoc-OSu, baseBase (e.g., piperidine)
Carboxylic AcidMethyl ester-OMeCH₃OH, acid catalystSaponification (e.g., LiOH)
Carboxylic AcidBenzyl ester-OBnBnOH, acid catalystHydrogenolysis (H₂, Pd/C)
AldehydeEthylene acetal-Ethylene glycol, acid catalystMild aqueous acid

Reaction optimization would involve screening different solvents, temperatures, and catalysts for each step to maximize yields and stereoselectivity. Purification of intermediates would likely be carried out using chromatographic techniques such as flash column chromatography.

Chemo-Enzymatic Synthesis for Research Grade Material

Chemo-enzymatic approaches combine the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. This can be a powerful strategy for producing enantiopure this compound for research applications.

Enzymes can be used to introduce the chiral center with high enantioselectivity. For instance, a transaminase could be used to convert a keto-acid precursor, 6-oxohexa-2,4-dienoic acid, into the corresponding L- or D-amino acid. iupac.org This biocatalytic step would replace the need for chiral auxiliaries or asymmetric catalysts in a purely chemical route.

Alternatively, a racemic mixture of a protected derivative of this compound could be resolved using an enantioselective enzyme. For example, a lipase (B570770) or a protease could selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. iupac.org

A fully biocatalytic or a chemo-enzymatic route starting from simpler precursors can also be envisioned. For example, an aldolase (B8822740) could be used to form a carbon-carbon bond to construct the backbone of the molecule. organic-chemistry.org While there are no known aldolases that would directly synthesize the target molecule, enzyme engineering could potentially be used to create a biocatalyst with the desired activity.

Another approach could involve the use of an ammonia (B1221849) lyase, which catalyzes the addition of ammonia to a double bond. vanderbilt.edu A suitable dienoic acid precursor could potentially be a substrate for an engineered ammonia lyase to introduce the amino group stereoselectively.

Table 3: Examples of Enzymatic Reactions for Amino Acid Synthesis

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleEnantiomeric Excess (%)
TransaminaseReductive aminationPhenylpyruvic acidL-Phenylalanine>99
LipaseKinetic resolutionRacemic N-acetyl-phenylalanine methyl ester(R)-N-acetyl-phenylalanine methyl ester>99
Ammonia LyaseHydroaminationFumaric acidL-Aspartic acid>99

This table provides examples of enzymatic reactions that could be adapted for the enantioselective synthesis of this compound.

Preparation of Labeled this compound for Research

Isotopically labeled compounds are invaluable tools in metabolic studies, mechanistic enzymology, and structural biology. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ²H (deuterium), ¹³C, or ¹⁵N at specific positions.

The introduction of isotopic labels can be accomplished through the use of labeled starting materials in a total chemical synthesis. For example, to label the carboxylic acid group with ¹³C, a ¹³C-labeled cyanide source could be used in a Strecker synthesis, or a malonic ester synthesis could be performed with ¹³C-labeled diethyl malonate. libretexts.orgyoutube.com

To introduce deuterium (B1214612) at specific positions, deuterated reducing agents (e.g., NaBD₄) or deuterated solvents (e.g., D₂O) can be used at appropriate stages of the synthesis. researchgate.net For labeling the diene system, precursors containing isotopes can be synthesized and used in coupling reactions.

Chemo-enzymatic methods can also be employed for labeling. For instance, an enzymatic reaction can be carried out in a deuterated buffer to introduce deuterium stereospecifically. nih.govresearchgate.net

Table 4: Strategies for Isotopic Labeling

IsotopePosition to be LabeledSynthetic StrategyLabeled Reagent/Precursor
¹³CCarboxyl groupStrecker synthesisK¹³CN
¹³CC1 of the side chainAmidomalonate synthesisDiethyl [1-¹³C]acetamidomalonate
¹⁵NAmino groupStrecker synthesis¹⁵NH₄Cl
²Hα-carbonEnzymatic transamination in D₂OD₂O
²HAldehyde protonReduction of a precursor esterLiAlD₄

Isotopic Labeling (¹³C, ¹⁵N, ²H) for Mechanistic Studies

Isotopic labeling is an indispensable technique for elucidating enzymatic reaction mechanisms and for tracking the metabolic fate of molecules. The incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the structure of this compound allows for detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oup.comwikipedia.org

There are two primary approaches for the synthesis of isotopically labeled this compound:

Chemical Synthesis: This method offers precise control over the position of the isotopic label. oup.com A plausible synthetic route could involve the use of a commercially available isotopically labeled amino acid precursor, such as L-alanine labeled with ¹³C at specific carbons, ¹⁵N in the amino group, or ²H on the backbone. This labeled precursor would then undergo a series of chemical transformations, for instance, a palladium-catalyzed C(sp³)–H functionalization, to build the rest of the carbon chain and introduce the α,β-unsaturated aldehyde functionality. nih.gov The synthesis of α,β-unsaturated carbonyl compounds can be achieved through various methods, including carbonylation reactions or condensation reactions, using isotopically labeled starting materials. biotium.com

Metabolic Labeling: This approach involves culturing microorganisms or cells in a medium where a standard nutrient is replaced with its isotopically labeled counterpart. thieme.deoup.com For example, by growing an appropriate microorganism in a medium containing [¹⁵N]ammonium chloride and/or [¹³C]glucose, the organism's metabolic machinery can synthesize amino acids, including the precursor to this compound, incorporating the heavy isotopes throughout their structure. sb-peptide.comyoutube.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are widely used for this purpose in proteomics and metabolomics. thieme.deoup.com While less specific in terms of label position compared to chemical synthesis, metabolic labeling is highly effective for producing uniformly labeled compounds for global metabolic studies.

The choice of isotope and labeling pattern depends on the specific research question. For instance, ¹⁵N labeling is ideal for tracking the amino group's transformations, while ¹³C labeling can reveal the fate of the carbon skeleton during enzymatic catalysis. youtube.com Deuterium labeling is often used to probe kinetic isotope effects, providing insights into bond-breaking steps in a reaction mechanism. sb-peptide.com

Isotope Labeling Strategy Application in Mechanistic Studies Analytical Technique
¹³CChemical synthesis with ¹³C-precursors or metabolic labeling with [¹³C]glucose.Tracing carbon skeleton rearrangement, identifying intermediates.NMR, Mass Spectrometry
¹⁵NChemical synthesis with ¹⁵N-amino acids or metabolic labeling with [¹⁵N]ammonium salts.Following the fate of the amino group, studying transamination reactions.NMR, Mass Spectrometry
²HChemical synthesis with deuterated reagents or metabolic labeling in D₂O-based media.Determining kinetic isotope effects, probing C-H bond cleavage.NMR, Mass Spectrometry

Radiolabeling for Metabolic Tracing Experiments

Radiolabeling involves the incorporation of a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (B154650) (³H), into the molecule of interest. wikibooks.org These radiolabeled analogues of this compound are invaluable for metabolic tracing experiments due to the high sensitivity of detection methods like liquid scintillation counting and autoradiography. youtube.com This allows for the tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) in vivo or in cellular systems, even at very low concentrations.

The synthesis of radiolabeled this compound would typically follow established methods for radiolabeling amino acids. nih.govnih.gov A common strategy for ¹⁴C labeling is to start with a simple, commercially available radiolabeled precursor, such as potassium [¹⁴C]cyanide (K¹⁴CN) or [¹⁴C]barium carbonate (Ba¹⁴CO₃). nih.govnih.gov These can be converted into more complex labeled intermediates, which are then incorporated into the final structure through multi-step chemical synthesis. nih.gov For instance, a ¹⁴C-labeled carboxylic acid could be synthesized and then elaborated into the full amino acid structure using methods like the Hell–Volhard–Zelinskii reaction followed by amination. biotium.com

Tritium (³H) labeling can be achieved by methods such as catalytic tritium exchange with ³H₂ gas or by reduction of a suitable precursor with a tritiated reducing agent like sodium borotritide (NaB³H₄).

Once synthesized, the radiolabeled this compound can be introduced into a biological system, and its journey through metabolic pathways can be followed by measuring the radioactivity in various metabolites isolated over time. oup.com This provides dynamic information about metabolic fluxes and pathway engagement, which is often complementary to the static picture provided by metabolomics. sb-peptide.com

Radioisotope Common Precursor Synthetic Approach Application in Metabolic Tracing
¹⁴CK¹⁴CN, Ba¹⁴CO₃Incorporation of a ¹⁴C-labeled building block during chemical synthesis.Tracing the carbon backbone through metabolic pathways, quantifying metabolite turnover.
³H³H₂ gas, NaB³H₄Catalytic exchange or reduction with a tritiated reagent.High-sensitivity detection, studying ADME properties.

Synthesis of Structural Analogues and Derivatives for Biochemical Probes

Design of Enzyme Inhibitors or Substrate Mimics

Structural analogues of this compound are designed and synthesized to act as enzyme inhibitors or substrate mimics, which are critical tools for studying enzyme function and for potential therapeutic applications. wikipedia.org These analogues can be broadly categorized into two types: competitive inhibitors (substrate mimics) and irreversible (covalent) inhibitors.

Substrate Mimics (Competitive Inhibitors): These molecules are designed to resemble the natural substrate, this compound, and bind to the enzyme's active site without undergoing a reaction. sigmaaldrich.com By occupying the active site, they prevent the natural substrate from binding, thus inhibiting the enzyme. The design of these mimics often involves subtle modifications to the substrate's structure that maintain high binding affinity but remove the chemical groups necessary for catalysis. For example, replacing the aldehyde group at the C6 position with a non-reactive functional group like a methyl or a carboxylate group could create a potent competitive inhibitor. The synthesis of such analogues would follow standard organic chemistry routes, starting from appropriately modified precursors.

Inhibitor Type Design Strategy Mechanism of Action Example Modification
Substrate MimicStructural similarity to the natural substrate.Reversible binding to the enzyme's active site, competing with the substrate.Replacement of the C6-oxo group with a non-reactive group (e.g., -CH₃, -COOH).
Covalent InhibitorIncorporation of a reactive electrophile (warhead).Irreversible covalent bond formation with a nucleophilic residue in the active site.The inherent α,β-unsaturated carbonyl system acts as a Michael acceptor.

Fluorescent or Affinity Tagged Derivatives

To visualize and isolate the enzymes that interact with this compound, its derivatives can be synthesized with fluorescent dyes or affinity tags.

Fluorescent Derivatives: Fluorescently labeled analogues are powerful tools for in vitro and in vivo imaging. nih.gov A fluorescent dye can be attached to the this compound molecule, typically at a position that does not interfere with its binding to the target enzyme. The amino group or the carboxylic acid group are common points for conjugation. bioclone.net For example, a fluorescent dye containing an amine-reactive group (like an NHS-ester) can be coupled to the amino group of the molecule. bioclone.net Alternatively, a dye with an aldehyde- or ketone-reactive group (like an aminooxy or hydrazine (B178648) moiety) could potentially be attached to the C6-oxo group. biotium.com The synthesis of these derivatives allows for the direct observation of the compound's localization within cells and tissues using fluorescence microscopy. nih.gov

Affinity Tagged Derivatives: Affinity tags are small molecules or peptides that can be used to purify the target protein from a complex mixture. sb-peptide.comsigmaaldrich.com Common affinity tags include biotin (B1667282) and polyhistidine (His-tag). sb-peptide.compnas.org A biotinylated derivative of this compound can be synthesized by coupling biotin to the amino or carboxyl group. This biotinylated probe can then be used to capture its binding partners on a streptavidin-coated solid support. Similarly, a His-tag can be incorporated, allowing for purification using immobilized metal affinity chromatography (IMAC). sigmaaldrich.compnas.org These affinity-based methods are crucial for identifying and isolating novel enzymes or proteins that interact with this compound.

Probe Type Tag Conjugation Strategy Application
FluorescentFluorescein, Rhodamine, BODIPYCoupling of an amine-reactive or carbonyl-reactive dye to the molecule.Cellular imaging, fluorescence polarization assays.
AffinityBiotin, His-tagAttachment of the tag to the amino or carboxyl group.Protein purification, identification of binding partners.

Advanced Analytical and Methodological Approaches in 2 Amino 6 Oxohexa 2,4 Dienoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring the concentration of 2-Amino-6-oxohexa-2,4-dienoic acid. The choice of technique depends on the sample complexity, required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids like this compound. Method development often focuses on achieving rapid separation while maintaining high resolution and sensitivity. For instance, UHPLC (Ultra-High-Performance Liquid Chromatography) methods have been developed that significantly reduce analysis time compared to traditional HPLC. lcms.cz These methods often involve pre-column derivatization to enhance the detectability of the amino acids. lcms.cz A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol. lcms.cz The development of such methods requires careful optimization of the mobile phase composition, column type, and detector settings to ensure accurate quantification. nih.gov For example, a developed HPLC method for a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov

Table 1: Example Parameters for HPLC Method Development

ParameterCondition
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water with a buffer
Detector UV or Fluorescence
Derivatization Pre-column with OPA/thiol reagent
Flow Rate Optimized for best separation and peak shape
Injection Volume Typically in the microliter range

This table represents typical starting points for method development and would be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, though it typically requires derivatization to make the compounds volatile. mdpi.comresearchgate.net This method is particularly useful for identifying and quantifying amino acids in complex biological or environmental samples. mdpi.comresearchgate.net Derivatization converts the non-volatile amino acids into volatile esters or silyl (B83357) derivatives, which can then be separated by GC and detected by MS. mdpi.comresearchgate.net The mass spectrometer provides detailed structural information, aiding in the confident identification of the target analyte. mdpi.com The development of GC-MS methods for amino acids focuses on optimizing the derivatization reaction, GC temperature program, and MS parameters to achieve the desired sensitivity and selectivity. mdpi.comresearchgate.net

For highly sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. It is particularly valuable for detecting trace amounts of this compound in complex biological matrices. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the highly selective detection of the target compound, minimizing interferences from other components in the sample.

Spectroscopic Characterization for Structural Elucidation (of the compound for research)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. 1H NMR provides information about the number and types of hydrogen atoms in the molecule, while 13C NMR reveals the carbon skeleton. hmdb.ca 2D-NMR techniques, such as COSY and HSQC, are used to establish the connectivity between different atoms within the molecule, providing a complete picture of its structure. researchgate.net Predicted 1H NMR data for similar compounds can be found in databases and serve as a reference for experimental results. hmdb.canp-mrd.org

Table 2: Predicted ¹H NMR Data for a Related Structure

Chemical Shift (ppm)MultiplicityAssignment
8.10sHx
7.25sHy
6.49sHz

Note: This is an example based on predicted data for a similar compound and would need to be experimentally verified for this compound. np-mrd.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing compounds with conjugated systems, such as the diene moiety in this compound. The wavelength of maximum absorbance (λmax) is a key characteristic. researchgate.netscience-softcon.de

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), carbonyl (C=O), and carboxylic acid (O-H and C=O) functional groups, as well as the carbon-carbon double bonds (C=C) of the diene system.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. While direct CD spectroscopic studies on the unstable this compound are not widely documented, the principles of this technique are applicable to the study of its interactions with enzymes. For instance, CD spectroscopy has been employed to investigate changes in the secondary structure of enzymes upon substrate or cofactor binding. Research on other enzymes has shown that binding of a substrate can induce conformational changes, which can be monitored by CD spectroscopy. researchgate.net This approach could be theoretically applied to study the interaction between this compound and its dehydrogenase, providing insights into the stereospecificity of the enzymatic reaction.

Furthermore, studies on related compounds, such as disaccharides containing 2-acetamido-2-deoxy sugar units, have demonstrated the utility of CD spectroscopy in determining the linkages between molecular components based on solvent effects. nih.gov This highlights the potential for using advanced CD spectroscopic methods to probe the local chiral environment of this compound when it is bound to its enzyme.

Mass Spectrometry for Metabolomic Profiling

Mass spectrometry (MS) is an indispensable tool for the metabolomic profiling of the kynurenine (B1673888) pathway, including the detection of this compound. youtube.com This technique allows for the sensitive and specific quantification of various metabolites in biological samples.

Metabolomic studies of the kynurenine pathway often employ both untargeted and targeted approaches. metabolon.com

Untargeted Metabolomics: This global approach aims to measure as many metabolites as possible in a sample to identify broad metabolic changes. metabolon.comacs.org In the context of the kynurenine pathway, untargeted metabolomics can reveal unexpected alterations in related metabolic networks. nih.govnih.gov For example, studies have used untargeted approaches to identify widespread metabolic disruptions in various conditions, which can then be linked back to the kynurenine pathway. acs.org

Targeted Metabolomics: This approach focuses on the precise quantification of a predefined set of metabolites. metabolon.com In kynurenine pathway research, targeted analysis is crucial for accurately measuring the levels of key metabolites like tryptophan, kynurenine, and downstream products, which can be indicative of specific enzymatic activities or disease states. tandfonline.commdpi.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used platform for targeted analysis, offering high sensitivity and specificity. mdpi.comnih.gov

Table 1: Comparison of Untargeted and Targeted Metabolomics in Kynurenine Pathway Research

FeatureUntargeted MetabolomicsTargeted Metabolomics
Goal Hypothesis generation, comprehensive profiling metabolon.comHypothesis testing, absolute quantification metabolon.com
Scope Global, all detectable metabolites metabolon.comPre-defined set of metabolites metabolon.com
Quantification Relative metabolon.comAbsolute or relative metabolon.com
Application in Kynurenine Pathway Identifying broad metabolic shifts and novel biomarkers acs.orgPrecise measurement of key pathway metabolites tandfonline.commdpi.com

Isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can follow their conversion into downstream metabolites using mass spectrometry. youtube.comyoutube.com This provides direct evidence of metabolic flux and pathway connectivity.

In the context of this compound research, isotopic tracing can be used to:

Confirm its production from tryptophan.

Determine the rate of its conversion to 2-aminomuconate.

Identify alternative metabolic fates of the compound.

This method offers a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone. biorxiv.org

Bioinformatic and Computational Approaches

Bioinformatic and computational methods are increasingly being used to analyze the vast datasets generated by metabolomics and to simulate molecular interactions.

Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide comprehensive maps of metabolic pathways, including the tryptophan degradation pathway. nih.govgenome.jp These resources are essential for interpreting metabolomics data and understanding how changes in one part of a pathway can affect the entire network. researchgate.net Metabolic network analysis can be used to model the flux of metabolites through the kynurenine pathway and to predict the effects of enzymatic dysregulation. nih.gov For instance, analysis of the kynurenine pathway has been implicated in the pathophysiology of various diseases. researchgate.netresearchgate.netmdpi.commdpi.com

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its enzyme, 2-aminomuconate-semialdehyde dehydrogenase. wikipedia.orguniprot.org

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov Docking studies can help to identify the key amino acid residues in the enzyme's active site that are involved in binding the substrate.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements of atoms in a protein-ligand complex over time. researchgate.netmdpi.com These simulations can reveal the stability of the binding interaction and the conformational changes that occur during the enzymatic reaction. nih.gov For example, a study on 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas sp. AP-3 revealed that the tetrameric structure of the enzyme is essential for its catalytic activity and NAD+ binding. nih.gov Similar computational studies on related enzymes in the kynurenine pathway have provided insights into their mechanisms. researchgate.netmdpi.com

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations offer a powerful lens for examining the intricate details of chemical reactions at the molecular level. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies from computational enzymology can be applied to hypothesize and investigate its potential transformations. These computational techniques are instrumental in elucidating reaction pathways, characterizing transition states, and understanding the catalytic role of enzymes that may metabolize this compound.

The primary approaches for such investigations are quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov In the context of enzymatic reactions involving this compound, a QM/MM approach would be particularly suitable. This method treats the substrate and the immediate active site residues of the enzyme with a high level of theory (QM), while the remainder of the protein and solvent are described using less computationally expensive molecular mechanics (MM) force fields. nih.govacs.org This allows for the modeling of bond-breaking and bond-forming events with quantum accuracy while still accounting for the influence of the larger protein environment. acs.org

Hypothetical Reaction Mechanisms and Computational Insights

Given the structure of this compound, several enzymatic transformations are plausible, including hydrolysis, deamination, and oxidation/reduction. Quantum chemical calculations could provide significant insights into the mechanisms of these potential reactions.

One likely metabolic pathway is hydrolysis, catalyzed by a hydrolase. Research on similar compounds, such as 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid, has identified hydrolases that cleave C-C bonds. nih.govhbku.edu.qawikipedia.org For this compound, a hydrolase could potentially target the amide bond or facilitate ring-opening if the compound were to cyclize. A QM/MM study could model the nucleophilic attack of a water molecule or a catalytic residue (like serine or cysteine) on a carbonyl carbon, mapping the potential energy surface to identify the lowest energy pathway.

Another possibility is a deamination reaction, likely catalyzed by an aminotransferase. This would involve the transfer of the amino group to a keto acid, a common process in amino acid metabolism. youtube.com Quantum chemical calculations, specifically Density Functional Theory (DFT), have been successfully used to study the mechanisms of aminotransferases. nih.gov Such a study on this compound could elucidate the energetics of the formation of the external aldimine with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, the subsequent tautomerization, and the hydrolysis to release the corresponding keto acid and pyridoxamine (B1203002) phosphate (PMP).

Furthermore, the dienal moiety could be a substrate for a dehydrogenase. QM/MM calculations have been employed to understand the catalytic mechanism of dehydrogenases, identifying the rate-limiting step and the roles of key active site residues and cofactors like NAD(P)+. acs.orgnih.gov For this compound, a dehydrogenase could catalyze the oxidation of the terminal aldehyde to a carboxylic acid.

Illustrative Data from Quantum Chemical Calculations

To demonstrate the type of information that can be obtained from these computational studies, the following tables present hypothetical data for a plausible enzymatic reaction of this compound.

Table 1: Hypothetical Energy Profile for a Hydrolase-Catalyzed Reaction of this compound

This table outlines the calculated relative energies for the key steps in a hypothetical hydrolysis reaction, as would be determined by a QM/MM study.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Enzyme-Substrate Complex0.0
2Tetrahedral Intermediate Formation (Transition State 1)+15.2
3Tetrahedral Intermediate-5.8
4Product Release (Transition State 2)+12.5
5Enzyme-Product Complex-10.3

Note: These are hypothetical values for illustrative purposes.

Table 2: Key Interatomic Distances in a Hypothetical Aminotransferase Active Site during Catalysis

This table illustrates how quantum chemical calculations can track changes in bonding and non-bonding interactions throughout a reaction, providing mechanistic detail. The data represents a hypothetical transamination reaction.

Reaction StageInteracting AtomsDistance (Å)
Enzyme-Substrate ComplexSubstrate N - PLP C4'3.5
External AldimineSubstrate N = PLP C4'1.3
Quinonoid IntermediateSubstrate Cα - Catalytic Lys H1.8
KetimineProduct N = PLP C4'1.3

Note: These are hypothetical values for illustrative purposes.

Future Directions and Emerging Research Avenues for 2 Amino 6 Oxohexa 2,4 Dienoic Acid

Unexplored Enzymatic Transformations and Novel Pathway Discoveries

The known metabolic fate of 2-Amino-6-oxohexa-2,4-dienoic acid primarily involves hydrolysis. However, the vast enzymatic diversity in microorganisms suggests the potential for other, as-yet-undiscovered, transformations. Research into the microbial degradation of carbazole (B46965) has identified hydrolases that act on structurally similar compounds, such as 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid. nih.gov These enzymes catalyze the cleavage of C-C bonds, a critical step in the breakdown of complex aromatic structures. nih.gov Future research could focus on identifying novel enzymes that may catalyze alternative reactions of this compound, such as reduction, oxidation, or ligation to other molecules. The discovery of such enzymes would not only reveal new metabolic pathways but also provide novel biocatalysts for synthetic chemistry.

Furthermore, alternative bioconversion pathways for related meta-cleavage products have been observed. For instance, in the degradation of 4-chlorobiphenyl, the meta-cleavage product undergoes conversions to metabolites with saturated or shorter side chains, and even cyclization to form picolinic acid derivatives. nih.gov Investigating whether similar alternative pathways exist for this compound could unveil new metabolic logic and expand the known network of microbial catabolism.

Development of New Research Tools and Probes Based on this compound

The unique chemical structure of this compound makes it a candidate for the development of specialized research tools. Its reactive aldehyde and α,β-unsaturated acid functionalities could be exploited to design and synthesize chemical probes. These probes could be used to:

Identify and characterize novel enzymes: Probes with reporter tags (e.g., fluorescent or affinity labels) could be used to trap and identify enzymes that bind to or transform this compound.

Study enzyme-substrate interactions: Labeled analogs of the compound could facilitate the study of active site architecture and the catalytic mechanisms of known hydrolases and other relevant enzymes.

Monitor metabolic flux: The development of sensors or imaging agents based on the structure of this compound could allow for real-time monitoring of its production and consumption within metabolic pathways.

The creation of such tools would be invaluable for dissecting the intricate details of aromatic compound degradation pathways and for enzyme discovery efforts.

Integration with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the role of this compound, its study must be integrated into a broader systems biology context. nih.gov Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular processes influenced by this intermediate. nih.gov

Omics ApproachPotential Application to this compound Research
Genomics Identifying the genes encoding enzymes involved in the metabolism of this compound and its precursors.
Transcriptomics Studying the regulation of gene expression in response to the presence of this compound or its parent compounds.
Proteomics Quantifying the expression levels of enzymes directly and indirectly related to the metabolism of this intermediate.
Metabolomics Measuring the intracellular and extracellular concentrations of this compound and other related metabolites to understand metabolic flux.

By integrating data from these different "omics" layers, researchers can construct detailed models of the metabolic networks involving this compound. nih.gov This will enable a deeper understanding of how its metabolism is regulated and connected to other cellular functions.

Potential Applications in Bioremediation or Biotransformation Technologies (Academic Focus)

The enzymes and pathways that process this compound and its analogs are of significant interest for environmental biotechnology. A key area of academic research is the potential for harnessing these biological systems for bioremediation and biotransformation.

Bioremediation: Microorganisms capable of degrading aromatic pollutants often utilize pathways involving intermediates like this compound. A deeper understanding of the enzymes that transform these intermediates, such as the hydrolases involved in carbazole degradation, could inform strategies for enhancing the microbial cleanup of contaminated sites. nih.gov

Biotransformation: The enzymes from these pathways represent a toolkit of biocatalysts for green chemistry. For example, hydrolases that act on related compounds have been shown to convert their substrates into valuable chemical building blocks. researchgate.net Research into the substrate specificity and catalytic mechanism of enzymes that process this compound could lead to their use in the sustainable synthesis of fine chemicals and pharmaceuticals.

Future academic inquiry will likely focus on enzyme engineering to improve the efficiency and broaden the substrate range of these biocatalysts for specific industrial and environmental applications.

Remaining Fundamental Questions in the Biochemistry of this compound

Despite progress, several fundamental questions regarding the biochemistry of this compound remain unanswered:

Spontaneity of Reactions: To what extent are the transformations of this compound and its analogs purely enzymatic versus spontaneous chemical reactions under physiological conditions?

Substrate Specificity of Hydrolases: What are the precise molecular determinants of substrate specificity for the hydrolases that act on this compound and related compounds? Understanding this could allow for the prediction of an enzyme's activity on novel substrates.

Regulation of Metabolic Flux: How is the flow of metabolites through pathways involving this compound regulated at the genetic and allosteric levels?

Evolutionary Origins: How did the enzymes and pathways for the degradation of diverse aromatic compounds, which converge on intermediates like this compound, evolve?

Addressing these questions will require a combination of classical biochemistry, structural biology, molecular genetics, and computational modeling. The answers will not only deepen our knowledge of this specific compound but also provide broader insights into microbial metabolism and evolution.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Amino-6-oxohexa-2,4-dienoic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via intermediates such as (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate, as outlined in multi-step protocols involving boronate coupling and deprotection steps. Critical parameters include temperature control (20–25°C for boronate coupling), stoichiometric ratios of intermediates, and purification via recrystallization or column chromatography to isolate enantiomerically pure forms .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% threshold for research-grade material).
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm conjugation patterns (e.g., double bonds at C2 and C4) and amino/oxo group positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₆H₇NO₃, theoretical MW: 157.13 g/mol) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow CLP Regulation (EC) No 1272/2008 guidelines:

  • Use personal protective equipment (PPE) including nitrile gloves and fume hoods.
  • Avoid prolonged skin contact (risk of irritation) and ensure proper ventilation.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What experimental strategies address contradictory data regarding the compound's stability under varying pH conditions?

  • Methodological Answer : Design controlled stability studies:

  • pH Range Testing : Expose the compound to buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for conjugated dienes).
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates at different temperatures.
  • Theoretical Alignment : Link observed instability to electron-deficient regions in the molecule (e.g., oxo group at C6) using DFT calculations .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : Catalyst concentration (0.1–1.0 mol%), reaction temperature (50–100°C), and solvent polarity (THF vs. DMF).
  • Response Variables : Yield, enantiomeric excess (HPLC chiral columns), and reaction time.
  • Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .

Q. How can multi-method data integration (e.g., spectroscopic and computational) resolve ambiguities in the compound’s tautomeric equilibria?

  • Methodological Answer : Combine:

  • Experimental Data : IR spectroscopy to detect tautomeric shifts (e.g., C=O vs. enol forms).
  • Computational Modeling : DFT or MD simulations to predict dominant tautomers in aqueous vs. nonpolar environments.
  • Cross-Validation : Overlay experimental and simulated spectra to confirm accuracy .

Data Contradiction and Validation

Q. What protocols validate conflicting reports on the compound’s biological activity in enzymatic assays?

  • Methodological Answer :

  • Blind Replication : Repeat assays using standardized protocols (e.g., fixed enzyme/substrate ratios).
  • Negative Controls : Include known inhibitors (e.g., boronic acid derivatives) to validate assay sensitivity.
  • Meta-Analysis : Compare kinetic parameters (Km, Vmax) across studies to identify outlier methodologies .

Theoretical and Conceptual Frameworks

Q. How can researchers align studies of this compound with broader theories of amino acid reactivity?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N at the amino group) to trace reaction pathways.
  • Conceptual Links : Connect its α,β-unsaturated ketone structure to Michael addition reactivity in peptide synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.